N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.07324176 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
Selective Hydrogenation of Phenol to Cyclohexanone
A study reported the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride as a catalyst for the selective hydrogenation of phenol to cyclohexanone under mild conditions. This process is crucial in the chemical industry for producing polyamides. The catalyst showed exceptional activity and selectivity, achieving conversion and selectivity rates higher than 99% under atmospheric hydrogen pressure in aqueous media without additives (Wang et al., 2011).
Organic Synthesis
Construction of Functionalized Chromene Derivatives
Another study highlighted a one-pot synthesis of substituted chromene derivatives through a Lewis base catalyzed domino Michael addition/intramolecular cyclization reaction. This methodology opens pathways for the creation of diverse chromene-based molecules, which are significant in medicinal chemistry and material science (Yu et al., 2018).
Synthesis of Biologically Active Compounds
Diversity Oriented Synthesis of Chromene Carboxamides
Research has developed a novel method for synthesizing chromene carboxamide derivatives, which are known for their biological activity. The method involves hydrolysis of cyanobuta-1,3-dienolate salts, indicating the versatility of chromene scaffolds in synthesizing compounds with potential pharmaceutical applications (Vodolazhenko et al., 2012).
Fluorescent Probes
Novel Coumarin-Based Fluorescent Probe
A novel fluorescent chemosensor for Cu(II) ions was developed using nitro-3-carboxamide coumarin derivatives. This work demonstrates the potential of chromene derivatives in environmental monitoring and biochemical assays, showing high selectivity and sensitivity for Cu(II) ions in aqueous solutions (Bekhradnia et al., 2016).
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-nitro-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c21-10-15-13-4-2-1-3-5-17(13)29-19(15)22-18(24)14-9-11-8-12(23(26)27)6-7-16(11)28-20(14)25/h6-9H,1-5H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJCCJFVOLKLPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.